molecular formula C16H15N3OS2 B5802280 1-{4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone

1-{4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone

Cat. No. B5802280
M. Wt: 329.4 g/mol
InChI Key: FTZINVFVENCLEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone is a chemical compound that belongs to the family of thiazole compounds. This compound has gained attention due to its potential use in scientific research applications.

Mechanism of Action

The mechanism of action of 1-{4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells and the formation of amyloid-beta peptide. This compound has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. It has also been found to inhibit the activity of beta-secretase, which is an enzyme that is involved in the formation of amyloid-beta peptide.
Biochemical and Physiological Effects:
This compound has been found to have biochemical and physiological effects. It has been found to induce cell death and inhibit cell proliferation in cancer cells. It has also been found to inhibit the formation of amyloid-beta peptide, which is a hallmark of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone in lab experiments are its potential use in treating cancer and Alzheimer's disease. The limitations of using this compound in lab experiments are its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 1-{4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone. One direction is to study the potential use of this compound in combination with other drugs for the treatment of cancer and Alzheimer's disease. Another direction is to study the toxicity and safety of this compound in animal models. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, the development of analogs of this compound with improved efficacy and safety is also a future direction.
In conclusion, this compound is a promising compound for scientific research applications. Its potential use in treating cancer and Alzheimer's disease makes it an important compound for further study. However, more research is needed to determine its safety and efficacy, as well as its optimal dosage and administration.

Synthesis Methods

The synthesis of 1-{4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone involves the reaction between 2'-amino-4,4'-dimethyl-2,2'-bi-1,3-thiazole and 4-bromoacetophenone in the presence of a base. This reaction yields the desired compound, which can be purified using column chromatography.

Scientific Research Applications

1-{4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone has been found to have potential use in scientific research applications. It has been studied for its ability to inhibit the growth of cancer cells. In a study conducted on human breast cancer cells, this compound was found to induce cell death and inhibit cell proliferation. It has also been studied for its potential use in treating Alzheimer's disease. This compound has been found to inhibit the formation of amyloid-beta peptide, which is a hallmark of Alzheimer's disease.

properties

IUPAC Name

1-[4-[[4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c1-9-15(22-11(3)17-9)14-8-21-16(19-14)18-13-6-4-12(5-7-13)10(2)20/h4-8H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZINVFVENCLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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